molecular formula C19H15FN2O4 B2637868 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1105244-62-9

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2637868
CAS No.: 1105244-62-9
M. Wt: 354.337
InChI Key: LXYIQIJOITZHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a benzodioxole derivative, which can be coupled to the isoxazole ring through various coupling reactions.

    Attachment of the Fluorobenzyl Group: This is usually done via a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the isoxazole ring or fully hydrogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the isoxazole ring and the fluorobenzyl group suggests it could interact with biological targets such as enzymes or receptors.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The fluorobenzyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety and the isoxazole ring could facilitate interactions with hydrophobic pockets, while the fluorobenzyl group could enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetic acid: This compound shares the benzo[d][1,3]dioxole and isoxazole moieties but lacks the fluorobenzyl group.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar in having the benzo[d][1,3]dioxole moiety but differs in the rest of the structure.

    4-benzo(1,3)dioxol-5-yl-butan-2-one: Contains the benzo[d][1,3]dioxole moiety but has a different functional group.

Uniqueness

The uniqueness of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide lies in its combination of the benzo[d][1,3]dioxole moiety, isoxazole ring, and fluorobenzyl group. This combination imparts unique chemical properties, such as enhanced stability and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-14-4-1-12(2-5-14)10-21-19(23)9-15-8-17(26-22-15)13-3-6-16-18(7-13)25-11-24-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYIQIJOITZHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.